N-hexyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-HEXYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes a hexyl group, a methylphenyl group, and a trifluoromethyl group attached to a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HEXYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common method includes the alkylation of primary amines and the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-HEXYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, LiAlH4, NaBH4.
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-HEXYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-HEXYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A related compound with similar structural features but lacking the hexyl and trifluoromethyl groups.
N-Phenyl-N-methylamine: Another similar compound with a simpler structure.
Uniqueness
N-HEXYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C18H22F3N3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-hexyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H22F3N3/c1-3-4-5-6-11-22-17-23-15(12-16(24-17)18(19,20)21)14-9-7-13(2)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,22,23,24) |
InChI Key |
RKBZBFQOJISFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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